

# Application Notes and Protocols: Cobalt-Catalyzed Reductive Coupling of Imines with 3-Hexyne

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Compound of Interest		
Compound Name:	3-Hexyne	
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### Introduction

The cobalt-catalyzed reductive coupling of imines with internal alkynes has emerged as a powerful and atom-economical method for the synthesis of structurally diverse allylic amines.[1] [2][3][4] These chiral amine motifs are crucial building blocks in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][4] This protocol focuses on the specific application of this methodology to the coupling of various imines with **3-hexyne**, a readily available and symmetrically substituted internal alkyne. The reaction, often utilizing an in situ generated cobalt(I) catalyst and a zinc reductant, proceeds with high efficiency and stereoselectivity to afford valuable tri- and tetrasubstituted allylic amines.[1][2]

The reaction mechanism is understood to initiate with the formation of a cobalt(I) active species, which then undergoes oxidative cyclization with the imine and alkyne to form an azacobaltacycle intermediate.[1][2] Subsequent transmetallation with zinc and protonation of the resulting organozinc species yields the desired allylic amine product and regenerates the cobalt catalyst.[1][2] This process offers a significant advantage over classical methods that often require pre-synthesized and sensitive organometallic reagents.

### **Data Presentation**



The following table summarizes the quantitative data for the cobalt-catalyzed reductive coupling of various imines with **3-hexyne**, highlighting the reaction's efficiency and stereoselectivity.

Entry	Imine Substrate	Cobalt Catalyst	Ligand	Yield (%)	ee (%)	Ref.
1	N- Benzyliden eaniline	CoBr2	(R,R)- MeDuphos	70	96	[2]
2	N-(4- Methylbenz ylidene)anil ine	CoBr2	(R,R)- MeDuphos	75	97	
3	N-(4- Methoxybe nzylidene)a niline	CoBr2	(R,R)- MeDuphos	85	98	
4	N-(4- Chlorobenz ylidene)anil ine	CoBr2	(R,R)- MeDuphos	65	95	
5	N- (Thiophen- 2- ylmethylen e)aniline	CoBr2	(R,R)- MeDuphos	68	94	_
6	N- Cyclohexyl methylene aniline	CoBr2	(R,R)- MeDuphos	72	98	[2]

## **Experimental Protocols**



General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. Commercially available reagents should be used as received unless otherwise noted.

#### Materials:

- Cobalt(II) bromide (CoBr<sub>2</sub>)
- Chiral bisphosphine ligand (e.g., (R,R)-MeDuphos)
- Zinc powder (<10 micron, activated)
- Imine substrate
- 3-Hexyne
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

General Procedure for Cobalt-Catalyzed Reductive Coupling:

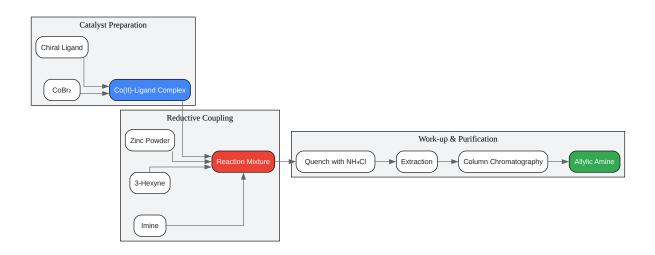
- Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere, add CoBr<sub>2</sub> (5 mol%) and the chiral bisphosphine ligand (5.5 mol%).
  Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
- Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask containing CoBr<sub>2</sub> and the ligand), add the imine substrate (1.0 mmol, 1.0 equiv) and activated zinc powder (2.0 equiv).



- Addition of Reagents: Add anhydrous THF (to achieve a 0.1 M concentration of the imine) followed by 3-hexyne (1.2 equiv).
- Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH<sub>4</sub>Cl solution.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

### **Visualizations**

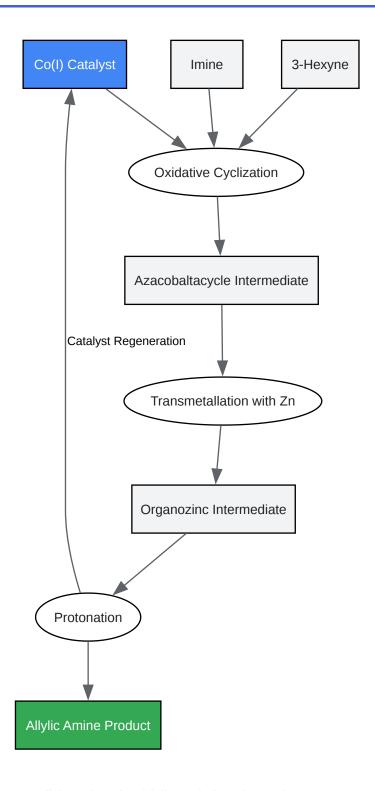




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Caption: Experimental workflow for the cobalt-catalyzed reductive coupling.





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Caption: Proposed mechanistic pathway for the cobalt-catalyzed reaction.



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